
6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one is a complex organic compound that belongs to the class of thiochromenones. This compound features a unique structure combining a thiochromenone core with a tetrahydroisoquinoline moiety, making it of significant interest in medicinal chemistry and synthetic organic chemistry.
Mechanism of Action
Target of Action
The primary target of the compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-4H-thiochromen-4-one is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-4H-thiochromen-4-one acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-4H-thiochromen-4-one affects the biochemical pathway involving AKR1C3. By inhibiting AKR1C3, it disrupts the metabolism of certain substrates, such as dinitrobenzamide .
Pharmacokinetics
The compound has shown good cellular potency, indicating potential bioavailability .
Result of Action
The result of the action of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-4H-thiochromen-4-one is the inhibition of AKR1C3 metabolism of known substrates . This can disrupt the normal functioning of cells, particularly in the context of breast and prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiochromenone core: This can be achieved through the cyclization of appropriate thiophenol derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the tetrahydroisoquinoline moiety: This step involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring system.
Final coupling: The final step involves coupling the thiochromenone core with the tetrahydroisoquinoline moiety using suitable coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The thiochromenone core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the nitrogen atom of the tetrahydroisoquinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, neurodegenerative disorders, and infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-chromen-4-one: Similar structure but lacks the sulfur atom in the chromenone core.
6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-2-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one is unique due to the presence of both the thiochromenone core and the tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications that are not observed in similar compounds.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylthiochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-13-6-7-18-16(10-13)19(21)17(12-22-18)20-9-8-14-4-2-3-5-15(14)11-20/h2-7,10,12H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWARPMQCUGEJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C(C2=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
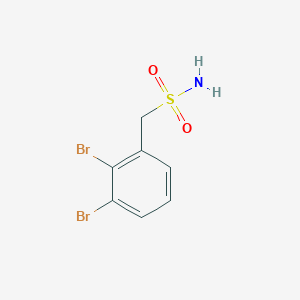
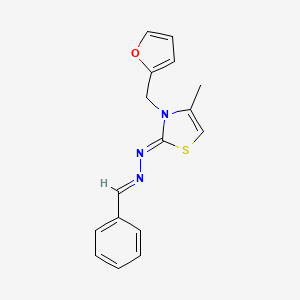
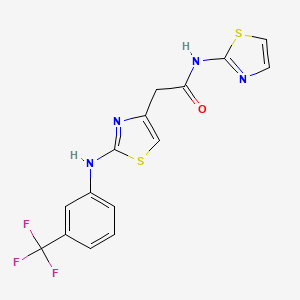
![3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2680089.png)

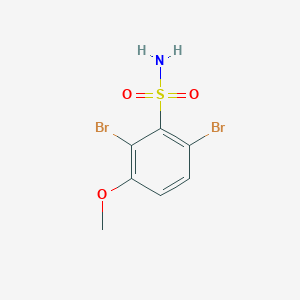
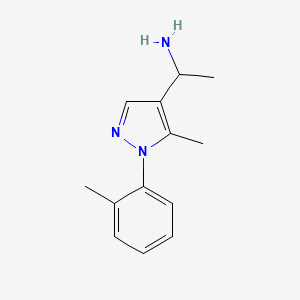


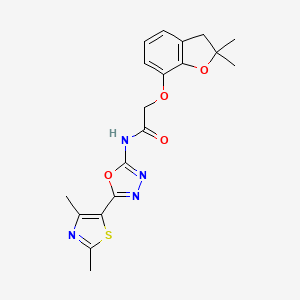
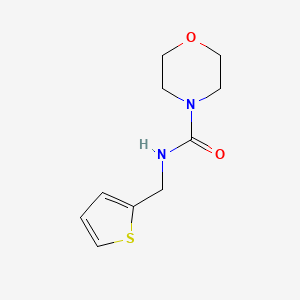
![8-methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2680102.png)
![Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2680104.png)
![1-{7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide](/img/new.no-structure.jpg)
